Methyl 7-Chloroindole-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 7-chloro-1H-indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10(13)7-5-12-9-6(7)3-2-4-8(9)11/h2-5,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAGUMGLNICZSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of Methyl 7 Chloroindole 3 Carboxylate
Reactivity of the Indole (B1671886) Nucleus
The indole ring system is known for its rich chemistry, primarily driven by the nucleophilic character of the pyrrole (B145914) ring. However, the presence of a chlorine atom at the 7-position and a methyl carboxylate at the 3-position significantly influences its reactivity.
Electrophilic Aromatic Substitution Reactions on the Indole Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.comresearchgate.net In indoles, the C3 position is the most electron-rich and typically the primary site of electrophilic attack. However, with the C3 position occupied by the methyl carboxylate group, electrophilic substitution is directed to other positions on the ring. The directing effects of the existing substituents play a crucial role in determining the regioselectivity of these reactions.
The chlorine atom at the C7 position is a deactivating group, meaning it reduces the rate of electrophilic aromatic substitution compared to unsubstituted benzene (B151609). masterorganicchemistry.com This is due to its electron-withdrawing inductive effect. Conversely, the nitrogen atom of the indole ring is an activating group, donating electron density to the aromatic system. The interplay of these effects, along with the steric hindrance, influences the position of further substitution. For instance, in related indole systems, electrophilic substitution can be directed to the C2, C4, C5, or C6 positions depending on the reaction conditions and the nature of the electrophile. beilstein-journals.org
A notable transformation involving an electrophilic aromatic substitution mechanism is the synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from arylmethyl azides. rsc.org This domino process involves an acid-promoted rearrangement to form an N-aryl iminium ion, which then undergoes intramolecular electrophilic aromatic substitution. rsc.org
Nucleophilic Reactions and Annulations (e.g., cyclopropanation-ring expansion)
The C2-C3 double bond of the indole nucleus is susceptible to nucleophilic attack and can participate in annulation reactions to form new rings. A significant example is the rhodium(II)-catalyzed cyclopropanation-ring expansion reaction. beilstein-journals.orgbeilstein-journals.org This reaction, when applied to indoles and halodiazoacetates, provides a novel route to quinoline-3-carboxylates. beilstein-journals.orgbeilstein-journals.org
The proposed mechanism involves the formation of a cyclopropane (B1198618) ring across the C2 and C3 positions of the indole, followed by a ring-opening of the cyclopropane and elimination of a hydrogen halide. beilstein-journals.org However, studies have shown that a substituent at the 7-position of the indole, such as the chloro group in Methyl 7-Chloroindole-3-carboxylate, can have a detrimental effect on the reaction's efficiency. beilstein-journals.orgbeilstein-journals.org For instance, the reaction of 7-chloroindole (B1661978) with ethyl bromo diazoacetate was found to be sluggish and resulted in a low yield of the corresponding quinoline (B57606) product, even with an excess of the diazo compound. beilstein-journals.orgbeilstein-journals.org This suggests that the electronic or steric properties of the 7-chloro substituent hinder the key cyclopropanation step. beilstein-journals.org
Further research into the cyclopropanation-ring expansion of 3-chloroindoles has led to the synthesis of 4-quinolone-3-carboxylic acid derivatives. beilstein-journals.org This transformation proceeds through an unstable indoline (B122111) cyclopropane carboxylate intermediate that spontaneously undergoes ring expansion. beilstein-journals.org
Transformations Involving the Carboxylic Acid Methyl Ester Moiety
The methyl carboxylate group at the C3 position is a key functional handle that allows for a variety of chemical transformations, enabling the synthesis of a diverse range of indole derivatives.
Hydrolysis to Carboxylic Acid
The methyl ester of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 7-Chloroindole-3-carboxylic acid. This transformation is typically achieved under basic conditions, for example, by using lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water. rsc.org The resulting carboxylic acid is a valuable intermediate for further derivatization, particularly for the synthesis of amides. google.com
| Reaction | Reagents and Conditions | Product |
| Hydrolysis | LiOH, H₂O/THF | 7-Chloroindole-3-carboxylic acid |
Amidation and Other Carboxylate Derivatizations
The carboxylic acid obtained from hydrolysis can be converted into a variety of amides through coupling reactions with amines. Common coupling agents used for this purpose include propyl phosphonic anhydride (B1165640) (T3P®) and 2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) methanaminium (HATU). google.com For instance, 7-chloro-1H-indole-3-carboxylic acid has been coupled with various amines to produce a range of N-substituted indole-3-carboxamides. google.com
The direct conversion of the methyl ester to an amide is also possible, though less commonly described for this specific substrate. In general, amidation of esters can be achieved by heating with an amine, sometimes in the presence of a catalyst.
Beyond amidation, the carboxylate group can be a site for other derivatizations. For example, the synthesis of N-substituted indole-3-carboxamide derivatives has been explored for their potential biological activities. tandfonline.comtandfonline.com
| Starting Material | Reagents | Product |
| 7-Chloro-1H-indole-3-carboxylic acid | Amine, Coupling Agent (e.g., T3P®, HATU) | N-substituted 7-chloro-1H-indole-3-carboxamide |
Reduction Reactions
The methyl ester group can be reduced to a primary alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄). libretexts.org This reaction converts the ester to a hydroxymethyl group at the C3 position, providing another avenue for further functionalization of the indole scaffold. The resulting (7-chloro-1H-indol-3-yl)methanol can be a precursor for various other derivatives.
| Reaction | Reagent | Product |
| Ester Reduction | Lithium aluminum hydride (LiAlH₄) | (7-Chloro-1H-indol-3-yl)methanol |
Reactivity of the Halogen Substituent (Chloro at Position 7)
The chlorine atom at the C-7 position of the indole ring is a key functional group that dictates much of the molecule's synthetic utility. Its reactivity is primarily centered around its ability to act as a leaving group in substitution and coupling reactions, enabling the introduction of a wide array of new substituents onto the indole core.
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the modification of aromatic rings. nih.gov In contrast to electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.com The reaction typically proceeds via a two-step addition-elimination mechanism, which involves the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed.
For SNAr to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These EWGs stabilize the anionic Meisenheimer complex through resonance delocalization. libretexts.org In the case of this compound, the chloro group itself is an EWG, and the methyl carboxylate group at the C-3 position also exerts an electron-withdrawing effect. However, the indole ring system is inherently electron-rich, which generally disfavors SNAr.
The reaction is typically limited to electron-deficient aromatic halides. osti.gov For SNAr to occur on the benzene portion of the indole, the nucleophilic attack would have to overcome the innate electron-rich character of the heterocycle. Research on highly reactive "superelectrophilic" systems, such as 7-chloro-4,6-dinitrobenzofuroxan (DNBF-Cl), has shown that even weak carbon nucleophiles like indoles can participate in SNAr reactions. researchgate.net This suggests that SNAr at the C-7 position of this compound would likely require either very strong nucleophiles or harsh reaction conditions to proceed efficiently.
Recent studies and computational analyses have also provided evidence that some prototypical SNAr reactions may proceed through a concerted mechanism, rather than the traditional stepwise pathway, particularly when the Meisenheimer complex is less stable. nih.gov
The chloro substituent at C-7 serves as an excellent handle for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is highly effective for the functionalization of chloroindoles. Studies have shown that chloroindoles are excellent substrates for this reaction, often proceeding with low catalyst loadings and at mild temperatures. nih.gov For instance, the coupling of 7-chloroindole with phenyl boronic acid has been successfully achieved using a nickel-based catalyst system, NiCl₂(dppf), affording the coupled product in good yield. nih.gov Palladium-based catalysts are also highly efficient. A system using a palladium precatalyst and the XPhos ligand has been shown to couple chloroindoles at 60 °C in excellent yields (91–99%). nih.gov Furthermore, mild and environmentally friendly Suzuki-Miyaura cross-coupling methods have been developed that allow the reaction to proceed in aqueous media at a biologically relevant temperature of 37 °C. st-andrews.ac.uk
Table 1: Catalytic Systems for Cross-Coupling of Chloroindoles
| Catalyst/Ligand | Coupling Partner | Conditions | Yield | Reference |
|---|---|---|---|---|
| 3 mol% NiCl₂(dppf) | Phenyl boronic acid | K₃PO₄, Dioxane | 80% | nih.gov |
| 1.0–1.5 mol% P1 (XPhos precatalyst) | Aryl boronic acids | K₃PO₄, Dioxane/H₂O, 60 °C | 91–99% | nih.gov |
| Pd/SSPhos | p-Toluene boronic acid | Aqueous media, 37 °C | High Conversion | st-andrews.ac.uk |
These methods tolerate a wide range of functional groups and have been applied to the late-stage functionalization of complex molecules. st-andrews.ac.uk The robustness of nickel catalysis for less reactive halide leaving groups and its tolerance for heteroatoms make it particularly suitable for substrates like 7-chloroindole. nih.gov
Multi-Component Reactions Incorporating this compound
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates most or all of the atoms of the starting materials. researchgate.netnih.gov These reactions are valued for their atom economy, convergence, and ability to rapidly generate molecular complexity. nih.gov
The incorporation of halo-heterocycles into MCRs is a well-established strategy. For example, palladium-catalyzed three-component reactions of chloroquinolinecarbaldehydes with isocyanides and amines have been used to synthesize complex heterocyclic systems. beilstein-journals.org Similarly, one-pot, three-component procedures involving 2-iodoanilines (precursors to indoles) have been used to construct the indole core itself. mdpi.com
While specific examples detailing the use of this compound in MCRs are not extensively documented, its structure lends itself to potential participation in such transformations. The chloro-substituent and the indole N-H or other positions could act as reactive sites. However, the reactivity can be highly dependent on the specific reaction conditions. In one study involving a rhodium-catalyzed cyclopropanation-ring expansion reaction between indoles and halodiazoacetates, 7-chloroindole was found to be a poor substrate, yielding only 40% of the desired quinoline-3-carboxylate product. beilstein-journals.org This indicates that steric or electronic effects from the C-7 substituent can be detrimental in certain MCR pathways. beilstein-journals.org
Mechanistic Studies of Key Reactions
Understanding the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones.
SNAr Mechanism: The generally accepted mechanism for SNAr reactions at an activated aryl halide involves a two-step addition-elimination process. libretexts.org The first, typically rate-determining step, is the attack of the nucleophile to form a resonance-stabilized carbanion intermediate (Meisenheimer complex). masterorganicchemistry.comlibretexts.org In the second, faster step, the leaving group is eliminated, restoring the aromaticity of the ring. libretexts.org However, for many SNAr reactions, particularly on heterocycles with good leaving groups like chlorine, concerted mechanisms where bond formation and bond-breaking occur in a single step are considered likely. nih.gov
Cross-Coupling Mechanism: In nickel-catalyzed cross-coupling reactions, a potential side reaction is aryl exchange from the phosphine (B1218219) ligand, which can lead to monosubstituted biaryl impurities. nih.gov This process is reportedly accelerated by higher temperatures and can be suppressed by the addition of excess phosphine ligand. nih.gov For palladium-catalyzed couplings, the mechanism for indole functionalization can involve an electrophilic aromatic substitution process for the initial metallation of the indole ring. nih.gov
Domino Reaction Mechanisms: The reactivity of chloroindoles has been explored in complex domino reactions. A computational study using Density Functional Theory (DFT) on the reaction between N-methyl-3-chloroindole and methyl coumalate to form a carbazole (B46965) provided detailed mechanistic insight. rsc.org The study revealed a domino process consisting of three consecutive reactions:
A polar Diels-Alder (P-DA) reaction, which was found to be the rate-determining step.
A subsequent elimination of HCl from the cycloadduct.
A final, highly exergonic extrusion of CO₂ to yield the carbazole product. rsc.org
This study highlights how the chloro-substituent can participate in elimination steps following an initial cycloaddition, facilitating a complex molecular rearrangement. rsc.org
Advanced Spectroscopic and Structural Characterization Research
Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like Methyl 7-chloroindole-3-carboxylate.
Expected ¹H NMR Spectral Characteristics: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on the indole (B1671886) ring, the N-H proton, and the methyl ester protons. The chlorine atom at the C-7 position will influence the chemical shifts of the adjacent aromatic protons (H-4, H-5, and H-6) through its electron-withdrawing inductive effect and electron-donating resonance effect. The proton at C-2 is typically a singlet and appears at a downfield chemical shift due to the influence of the adjacent nitrogen and the carboxylate group. The N-H proton usually appears as a broad singlet at a significantly downfield position. The methyl protons of the ester group will present as a sharp singlet, typically around 3.8-3.9 ppm.
Expected ¹³C NMR Spectral Characteristics: The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is expected to have the most downfield chemical shift (typically >160 ppm). The carbon atoms of the indole ring will appear in the aromatic region (approximately 100-140 ppm). The C-7 carbon, being directly attached to the chlorine atom, will show a characteristic chemical shift. The C-3 carbon, attached to the carboxylate group, will also be significantly deshielded. The methyl carbon of the ester group will appear at an upfield chemical shift. The analysis of ¹³C NMR data for compounds like 5-chloroindole-3-carboxylic acid helps in assigning the signals for the chlorinated indole core. researchgate.net
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous compounds.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-H | > 11.0 (broad s) | - |
| C-2 | ~8.0 (s) | ~125-130 |
| C-3 | - | ~105-110 |
| C-4 | ~7.5-7.8 (d) | ~120-125 |
| C-5 | ~7.1-7.3 (t) | ~120-125 |
| C-6 | ~7.1-7.3 (d) | ~115-120 |
| C-7 | - | ~128-133 |
| C-3a | - | ~125-130 |
| C-7a | - | ~135-140 |
| C=O | - | ~164-166 |
To unambiguously assign the proton and carbon signals and to understand the spatial relationships between atoms, advanced NMR techniques are employed.
2D NMR Spectroscopy: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
COSY spectra would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity of the H-4, H-5, and H-6 protons on the benzene (B151609) portion of the indole ring. tetratek.com.trresearchgate.net
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon. tetratek.com.trhmdb.ca
HMBC spectra show correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying quaternary carbons (like C-3, C-3a, C-7, and C-7a) and for confirming the position of the methyl carboxylate group at C-3 by observing a correlation from the methyl protons to the C-3 carbon. tetratek.com.tr
Solid-State NMR (ssNMR): Solid-state NMR can provide information about the molecular structure and dynamics in the solid phase, which can differ from the solution state. researchgate.netunito.it It is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms. auremn.org For indole derivatives, ssNMR can help in understanding intermolecular interactions, such as hydrogen bonding involving the N-H group, in the crystal lattice. researchgate.netrsc.orgcsic.es
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.
High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₁₀H₈ClNO₂). The presence of the chlorine atom would be evident from the characteristic isotopic pattern, with the [M+2]+ ion having an intensity of approximately one-third of the [M]+ ion. HRMS is a standard characterization technique for newly synthesized indole derivatives. rsc.org
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion) and its fragmentation through collision-induced dissociation (CID) to produce product ions. The fragmentation pattern provides valuable structural information. ed.ac.uknih.govunito.it
For indole-3-carboxylates, a common fragmentation pathway involves the loss of the ester group. ccspublishing.org.cnresearchgate.netmdpi.com Key fragmentation pathways for this compound would likely include:
Loss of the methoxy (B1213986) radical (•OCH₃) from the molecular ion.
Loss of the entire methoxycarbonyl group (•COOCH₃).
Cleavage of the ester to form a stable acylium ion.
Fragmentation of the indole ring itself, often leading to the formation of a substituted quinolinium cation, which is a diagnostic ion for many 3-substituted indoles. ccspublishing.org.cn
Interactive Data Table: Predicted Key MS/MS Fragments for this compound (C₁₀H₈ClNO₂)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
|---|---|---|
| [M+H]⁺ (210.02) | [M+H - •OCH₃]⁺ | •OCH₃ |
| [M+H]⁺ (210.02) | [M+H - CO]⁺ | CO |
| [M+H]⁺ (210.02) | [M+H - •COOCH₃]⁺ | •COOCH₃ |
Infrared (IR) and Raman Spectroscopic Analysis of Functional Groups
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for its functional groups. vscht.cznih.govspectroscopyonline.com
N-H Stretch: A sharp to moderately broad band is expected in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹. vscht.cz
C=O Stretch: A strong, sharp absorption band for the carbonyl group of the ester is expected in the range of 1700-1725 cm⁻¹. This is one of the most prominent peaks in the spectrum.
C=C Stretches: Aromatic ring C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
C-O Stretch: The C-O stretching of the ester group will show a strong band in the 1100-1300 cm⁻¹ region.
C-Cl Stretch: The C-Cl stretching vibration is expected in the fingerprint region, typically between 600-800 cm⁻¹.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H | Stretch | 3300-3400 | Medium |
| Aromatic C-H | Stretch | 3000-3100 | Medium |
| Aliphatic C-H | Stretch | 2850-2960 | Medium |
| C=O (Ester) | Stretch | 1700-1725 | Strong |
| C=C (Aromatic) | Stretch | 1450-1600 | Medium-Weak |
| C-O (Ester) | Stretch | 1100-1300 | Strong |
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.govacs.org For indole derivatives, Raman spectra are particularly useful for characterizing the vibrations of the aromatic ring system. arxiv.orgopenaccesspub.orgnih.gov A prominent feature in the Raman spectrum of indole derivatives is the indole ring breathing mode. The position and intensity of Raman bands can be sensitive to substitution on the indole ring, providing further structural confirmation. nih.govacs.org
Vibrational Mode Assignments
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups within this compound by probing their characteristic vibrational modes. The vibrational spectrum is complex, with each band corresponding to a specific stretching, bending, or torsional motion of the atoms. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to assign these experimental bands to specific molecular motions. pnrjournal.com
Key vibrational modes for this compound include:
N-H Stretch: The indole N-H group gives rise to a characteristic stretching vibration, typically observed in the region of 3200-3500 cm⁻¹. researchgate.net
C=O Stretch: The carbonyl group of the methyl ester is a strong infrared absorber, presenting an intense stretching band usually found between 1700-1725 cm⁻¹.
C-O Stretch: The ester C-O single bond vibrations are typically found in the 1000-1300 cm⁻¹ region. researchgate.net
Aromatic C=C Stretches: The indole ring system exhibits several C=C stretching vibrations in the 1430-1625 cm⁻¹ range. researchgate.net
C-Cl Stretch: The carbon-chlorine bond stretch appears in the fingerprint region of the spectrum, generally between 600-800 cm⁻¹.
C-H Stretches: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the methyl group's symmetric and asymmetric C-H stretches appear just below 3000 cm⁻¹.
A summary of expected vibrational frequencies is presented below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Indole N-H | Stretching | 3200 - 3500 |
| Ester C=O | Stretching | 1700 - 1725 |
| Aromatic C=C | Stretching | 1430 - 1625 |
| Ester C-O | Stretching | 1000 - 1300 |
| Aryl C-Cl | Stretching | 600 - 800 |
Intermolecular Interactions
The solid-state architecture and physical properties of this compound are governed by a network of intermolecular interactions.
Hydrogen Bonding: The most significant directional interaction is the hydrogen bond formed by the indole N-H group, which acts as a hydrogen bond donor. The carbonyl oxygen of the ester group is a potential hydrogen bond acceptor. This N-H···O=C interaction is a common motif in related indole structures, often leading to the formation of chains or dimers in the solid state. researchgate.netnih.gov Studies on similar indole-based compounds have confirmed the role of the indole NH in forming hydrogen bonds. acs.org
Dipole-Dipole Interactions: The inherent polarity of the C-Cl bond and the methyl ester group introduces significant dipole moments in the molecule, leading to dipole-dipole interactions that contribute to the stability of the crystal lattice.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic structure of this compound by measuring the absorption of UV and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The primary chromophore in this molecule is the chlorinated indole ring system, conjugated with the carboxylate group.
The expected electronic transitions include:
π → π* Transitions: These are high-intensity absorptions arising from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated indole system. hnue.edu.vn The presence of substituents like the chlorine atom and the ester group can shift the absorption maxima. uobabylon.edu.iq For extended π systems, these transitions are the most prominent. libretexts.org
n → π* Transitions: These lower-intensity transitions involve the excitation of a non-bonding electron (from the lone pairs on the nitrogen, oxygen, or chlorine atoms) to an antibonding π* orbital. libretexts.orgresearchgate.net These transitions typically occur at longer wavelengths (lower energy) compared to π → π* transitions. hnue.edu.vn
| Transition Type | Chromophore | Expected Wavelength Region |
| π → π | Indole ring system conjugated with C=O | UV Region (200-400 nm) |
| n → π | C=O, C-Cl, Indole N-H | Longer UV Region (>280 nm) |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unambiguous information on the molecular conformation, bond lengths, bond angles, and torsional angles of this compound.
Analysis of related 3-chloroindole structures by X-ray crystallography has revealed key structural features. nih.govacs.org For this compound, a crystallographic study would:
Confirm the planarity of the indole ring system.
Determine the exact conformation of the methyl carboxylate group relative to the indole ring.
Provide precise measurements of the intermolecular interactions, such as the geometry and distances of the N-H···O hydrogen bonds that dictate the crystal packing. nih.govacs.org
Advanced Analytical Methodologies for Purity and Identity Confirmation (e.g., Chromatography coupled with spectroscopy)
To ensure the purity and confirm the identity of a synthesized batch of this compound, a combination of chromatographic and spectroscopic techniques is essential.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of the compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase such as a methanol (B129727)/water or acetonitrile/water gradient, would separate the target compound from starting materials, by-products, and other impurities. rsc.org A UV detector set to one of the compound's absorption maxima (λ_max) would allow for quantification of its purity.
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique couples the separation power of HPLC with the identification capability of mass spectrometry. rsc.org As the compound elutes from the HPLC column, it is introduced into the mass spectrometer. The spectrometer provides the mass-to-charge ratio (m/z) of the molecular ion, which serves to confirm the molecular weight and thus the identity of this compound.
Theoretical and Computational Chemistry Studies
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is instrumental in mapping the complex pathways of chemical reactions, identifying transient intermediates and transition states that are often impossible to observe experimentally.
A polar Diels-Alder (P-DA) reaction between the indole (B1671886) and coumalate. rsc.org
A subsequent elimination of hydrogen chloride (HCl) from the resulting cycloadducts. rsc.org
A final extrusion of carbon dioxide (CO2) to yield the aromatic carbazole (B46965) product. rsc.org
The transition state (TS) is the highest energy point along a reaction coordinate, and its characterization is key to understanding reaction kinetics. In the domino reaction of N-methyl-3-chloroindole, the transition states for the initial, rate-determining polar Diels-Alder step were located and characterized computationally. rsc.orgresearchgate.net The calculations identified two stereoisomeric transition states, designated TS1-nm and TS1-xm, corresponding to the endo and exo approaches of the reactants. researchgate.net
Further analysis using the Electron Localization Function (ELF) reveals the nature of bond-forming and bond-breaking processes. rsc.org The ELF topological analysis for the P-DA reaction supports a two-stage, one-step mechanism where the C-C bond formation is a non-concerted process. rsc.org
Mapping the energy profile of a reaction provides a quantitative understanding of its feasibility and rate. For the reaction of N-methyl-3-chloroindole, the Gibbs free energy profile was calculated. researchgate.net The initial polar Diels-Alder reaction is the rate-determining step, with a calculated activation enthalpy of 21.8 kcal/mol in toluene. rsc.org Despite the polar nature of this cycloaddition, the high activation barrier is attributed to the loss of the indole's aromatic character during the reaction. rsc.org
| Stationary Point | Description | Activation Enthalpy (ΔH‡, kcal/mol) | Reaction Enthalpy (ΔH, kcal/mol) | Reference |
|---|---|---|---|---|
| TS1-xm | Exo Transition State (P-DA Reaction) | 21.8 | - | rsc.org |
| TS1-nm | Endo Transition State (P-DA Reaction) | 23.0 | - | researchgate.net |
| CA 14 | Exo Cycloadduct | - | -10.8 | researchgate.net |
| CA 13 | Endo Cycloadduct | - | -11.5 | researchgate.net |
Structure-Activity Relationship (SAR) Modeling (Computational Aspects)
Computational Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity. Quantum chemical calculations are particularly useful for dissecting the specific interactions that enhance potency.
In a study of Factor Xa inhibitors, computational methods were employed to understand why 3-chloroindole-containing compounds exhibit significantly higher activity than their 3-methylindole (B30407) counterparts. acs.org Quantum mechanical interaction energies were calculated between the isolated chloroindole or methylindole fragment and models of key amino acid residues in the enzyme's active site: Tyr228 (modeled by p-cresol), Asp189 (modeled by acetic acid), and the Gly218 backbone (modeled by N-methylacetamide). acs.org
The results demonstrated that the primary reason for the increased binding energy of the 3-chloroindole derivatives is a more favorable interaction with the backbone carbonyl of Gly218. acs.org The electron-withdrawing nature of the chlorine atom strengthens the hydrogen bond between the indole N-H and the Gly218 carbonyl group. acs.org Additionally, the analysis suggested that the greater hydrophobicity of the chloro-substituted ring compared to the methyl-substituted one contributes to the enhanced binding affinity. acs.org
| FXa Residue Fragment | ΔHchloroindole (kcal/mol) | ΔHmethylindole (kcal/mol) | ΔΔH (kcal/mol) | Reference |
|---|---|---|---|---|
| Tyr228 (p-cresol) | -5.6 | -5.5 | -0.1 | acs.org |
| Asp189 (acetic acid, neutral) | -5.1 | -4.8 | -0.3 | acs.org |
| Asp189 (acetic acid, ionized) | -17.7 | -17.2 | -0.5 | acs.org |
| Gly218 (N-methylacetamide) | -8.9 | -7.9 | -1.0 | acs.org |
Note: ΔΔH = ΔHchloroindole − ΔHmethylindole. A negative value indicates a more favorable interaction for the chloroindole fragment. acs.org
Molecular Docking Simulations with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. smolecule.com It is widely used in drug discovery to understand how a ligand, such as Methyl 7-Chloroindole-3-carboxylate, might interact with a biological target, typically a protein or enzyme. smolecule.com
While specific docking studies on this compound are not extensively detailed in the public domain, research on structurally similar indole derivatives provides valuable insights into its potential biological targets and binding modes. For instance, studies on related chloroindole compounds have revealed key interactions that contribute to their biological activity.
One area of investigation for similar compounds has been as inhibitors of Factor Xa (FXa), a key enzyme in the blood coagulation cascade. acs.org In these studies, the indole scaffold was designed to interact with specific residues in the enzyme's active site. Molecular docking simulations and X-ray crystallography of related 3-chloroindole derivatives have shown that the indole NH group can form a crucial hydrogen bond with the backbone carbonyl of Gly218 in the S1 pocket of FXa. acs.org The chloro substituent at various positions on the indole ring influences the hydrophobicity and electronic properties of the molecule, which in turn affects binding affinity. acs.org Quantum chemical calculations have suggested that the preference for a 3-chloroindole over a 3-methylindole in this context is due to enhanced electrostatic interactions with the Gly218 backbone. acs.org
Another potential target for indole derivatives is the Mitogen-activated protein kinase 14 (MAPK14), which is implicated in conditions like cervical cancer. scispace.com Molecular docking of Methyl Indole-3-Carboxylate (B1236618), a close analog, has been used to predict its inhibitory effect on this enzyme. scispace.com Such studies help to establish the bioactivity of the molecule by visualizing intramolecular charge transfer and interactions with the protein's active site. scispace.com
The general approach for these simulations involves:
Preparation of the Ligand: The 3D structure of this compound is built and optimized to its lowest energy conformation.
Preparation of the Receptor: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential components are typically removed, and hydrogen atoms are added.
Docking Simulation: A docking algorithm systematically samples different orientations and conformations of the ligand within the receptor's binding site, scoring each pose based on a force field that estimates the binding affinity.
The results of these simulations can highlight key amino acid residues involved in the interaction and guide the design of more potent and selective analogs. smolecule.com
| Biological Target | Key Interacting Residues (in related compounds) | Type of Interaction (in related compounds) |
| Factor Xa (FXa) | Gly218, Tyr228 | Hydrogen bonding, Hydrophobic interactions |
| Mitogen-activated protein kinase 14 (MAPK14) | Not specified | Inhibitory binding in active site |
Quantitative Structure-Activity Relationship (QSAR) Derivations
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods aimed at finding a mathematical relationship between the chemical structure of a series of compounds and their biological activity. amazonaws.com For indole derivatives, 3D-QSAR models have been successfully developed to understand the structural requirements for activities like anti-inflammatory and antiviral effects. amazonaws.compsu.edu
The development of a QSAR model for a series of compounds including this compound would typically involve the following steps:
Data Set Selection: A series of structurally related indole compounds with experimentally determined biological activities (e.g., IC50 values) is compiled. This set is divided into a 'training set' to build the model and a 'test set' to validate it. researchgate.net
Molecular Descriptors Calculation: For each molecule, a variety of descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and 3D descriptors (e.g., steric and electrostatic fields).
Model Generation: Statistical methods, such as k-Nearest Neighbor Molecular Field Analysis (kNN-MFA), are used to generate a mathematical equation that correlates the calculated descriptors with the biological activity of the compounds in the training set. amazonaws.com
Model Validation: The predictive power of the generated QSAR model is assessed using the test set of compounds that were not used in model development.
For example, 3D-QSAR studies on N-aryl heteroarylisopropanolamines, which include indole moieties, have been used to guide the design of HIV-1 protease inhibitors. psu.edu These models can generate 3D contour maps that visualize regions around the molecule where certain properties are predicted to enhance or diminish biological activity. For instance, a map might indicate that a bulky substituent is favored in one region, while an electron-withdrawing group is preferred in another. These insights are invaluable for designing new compounds with improved potency. amazonaws.compsu.edu
| QSAR Model Type | Application Example (for Indole Derivatives) | Insights Gained |
| 3D-QSAR (kNN-MFA) | Anti-inflammatory activity of Indolylisoxazoline derivatives. amazonaws.com | Understanding of steric and electrostatic field requirements for ligand binding. |
| 3D-QSAR (CoMFA-like) | Anti-HIV activity of N-Aryl Heteroarylisopropanolamines. psu.edu | Evaluation of binding modes and prediction of activity for new compounds. |
Spectroscopic Property Prediction from Computational Models
Computational models, particularly those based on Density Functional Theory (DFT), are highly effective in predicting the spectroscopic properties of molecules. For a related compound, Methyl Indole-3-Carboxylate (MIC), computational studies have successfully simulated its vibrational and electronic spectra. scispace.com
The simulated infrared (IR) and Raman spectra, obtained after optimizing the molecular structure, show good agreement with experimentally observed spectra. scispace.com This correlation allows for a detailed assignment of vibrational modes to specific functional groups and bonds within the molecule. Similarly, simulated UV-Visible spectra can validate electronic transitions, such as the π→π* transitions common in aromatic systems like the indole ring. scispace.com
Furthermore, computational analysis can provide insights into other key properties derived from the electronic structure:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability and can be related to intramolecular charge transfer, which is often essential for bioactivity. scispace.commdpi.com
Molecular Electrostatic Potential (ESP): The ESP map visualizes the charge distribution on the molecule's surface. mdpi.com Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions show positive potential (electron-poor areas, prone to nucleophilic attack). This helps in understanding intermolecular interactions, such as hydrogen bonding. scispace.commdpi.com
These computational predictions are not only valuable for confirming experimental data but also for understanding the fundamental electronic and structural properties that govern the behavior of this compound.
| Spectroscopic/Electronic Property | Computational Method | Information Obtained |
| Vibrational Spectra (IR, Raman) | DFT Calculations | Assignment of vibrational modes, confirmation of functional groups. scispace.com |
| Electronic Spectra (UV-Vis) | Time-Dependent DFT (TD-DFT) | Prediction of electronic transitions (e.g., π→π*). scispace.com |
| Frontier Molecular Orbitals (HOMO/LUMO) | DFT Calculations | Reactivity, chemical stability, intramolecular charge transfer. scispace.commdpi.com |
| Molecular Electrostatic Potential (ESP) | DFT Calculations | Charge distribution, sites for electrophilic/nucleophilic attack, intermolecular interactions. mdpi.com |
Biological and Pharmacological Investigations Preclinical Focus
General Indole-Based Pharmacophores in Biological Systems
The indole (B1671886) scaffold is a prominent and versatile pharmacophore in drug discovery, recognized for its presence in a wide array of biologically active molecules. sci-hub.senih.govrsc.org This bicyclic heterocyclic structure, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, serves as a crucial building block in medicinal chemistry. sci-hub.sejetir.org Its ability to mimic the structure of various proteins makes it a privileged moiety in the design of therapeutic agents. sci-hub.se
Indole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive effects. sci-hub.senih.govrsc.orgjetir.orgchula.ac.th Naturally occurring indole alkaloids, such as those from marine sponges and terrestrial plants, have demonstrated significant cytotoxic, antibacterial, and antineoplastic properties, inspiring the synthesis of numerous synthetic analogues. sci-hub.se The diverse biological profile of indole-based compounds stems from their capacity to interact with various biological targets, including enzymes and receptors. sci-hub.senih.gov This inherent versatility has established the indole nucleus as a key pharmacophore in the development of novel therapeutic agents for a multitude of diseases. jetir.orgchula.ac.th
In Vitro Biological Activity of Methyl 7-Chloroindole-3-carboxylate and its Analogues
In vitro studies have been instrumental in elucidating the biological and pharmacological potential of this compound and its structural analogues. These investigations span a range of assays designed to assess their interactions with specific molecular targets and their effects on cellular and microbial systems.
Enzyme Inhibition Studies (e.g., Kinases, other relevant enzymes)
Derivatives of indole-3-carboxylates have been investigated for their potential to inhibit various enzymes. For instance, certain indole derivatives are known to act as inhibitors of enzymes that play a role in the proliferation of cancer cells. Some 5-chloro-indole-2-carboxylate derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and BRAFV600E, which are key targets in cancer therapy. mdpi.comnih.gov Specifically, compounds with a p-pyrrolidin-1-yl substitution demonstrated significant inhibitory effects. mdpi.comnih.gov
In the context of inflammation, indole derivatives have been explored as inhibitors of cyclooxygenase (COX) enzymes. jetir.org One study highlighted a benzoyl-3-[(4-trifluoromethylphenylimino) methyl] indole compound for its selective inhibition of the COX-2 active site. ajchem-b.com Additionally, 7-chloro-1H-indole-3-carbonitrile, a related indole structure, was used as a template to develop inhibitors for the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), a target in neurodegenerative diseases. mdpi.com
While direct enzyme inhibition data for this compound is not extensively detailed in the provided results, the broader class of chlorinated indoles and indole-3-carboxylates demonstrates a clear potential for enzyme modulation, suggesting a promising area for further specific investigation. smolecule.comambeed.com
Receptor Binding Assays (e.g., Human CB1 receptor binding)
The interaction of indole derivatives with various receptors has been a subject of significant research. Specifically, analogues of this compound have been evaluated for their binding affinity to the human cannabinoid 1 (CB1) receptor. mdpi.comnih.govresearchgate.netunibo.it
In a study involving chloroindole analogues of the synthetic cannabinoid MDMB-CHMICA, competitive radioligand binding assays revealed that the position of the chlorine atom on the indole core significantly influences the binding affinity for the hCB1 receptor. mdpi.comnih.gov The 7-chloro substituted analogue, structurally related to this compound, retained a high binding affinity, comparable to the parent compound. mdpi.comnih.govresearchgate.net In contrast, substitutions at the 4- and 5-positions of the indole ring resulted in a lower affinity for the hCB1 receptor. mdpi.comnih.gov
The following table summarizes the hCB1 receptor binding affinities for various chloroindole analogues of MDMB-CHMICA:
| Compound | Chlorine Position | hCB1 Ki (nM) |
| 2-chloro analogue | 2 | Retained high affinity |
| 4-chloro analogue | 4 | Lower affinity |
| 5-chloro analogue | 5 | Lower affinity |
| 6-chloro analogue | 6 | Retained high affinity |
| 7-chloro analogue | 7 | Retained high affinity |
These findings underscore the importance of the substituent position on the indole ring for receptor interaction and suggest that 7-chloroindole (B1661978) derivatives are potent ligands for the hCB1 receptor. Further research into related indole-3-carboxylate (B1236618) structures could provide more insight into their specific receptor binding profiles. mdpi.comnih.gov
Beyond cannabinoid receptors, other indole derivatives have been investigated as antagonists for the 5-HT6 receptor and as ligands for GluN2B-containing N-Methyl-d-aspartate receptors, highlighting the broad receptor-modulating potential of the indole scaffold. nih.govacs.org
Cell-Based Assays (e.g., Antiproliferative activity on cancer cell lines, general cytotoxicity)
The antiproliferative and cytotoxic effects of this compound and its analogues have been evaluated in various cancer cell lines.
One study investigated a series of N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides, which share a similar core structure. tandfonline.com Certain compounds within this series, particularly those with 4-Cl and 4-NO2 substituents, demonstrated potent cytotoxicity against human colon (SW620), prostate (PC-3), and lung (NCI-H23) cancer cell lines, with IC50 values in the nanomolar range. tandfonline.com
Another study focused on 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives. nih.gov The unsubstituted derivative showed potent antiproliferative activity against four cancer cell lines with a mean GI50 value of 35 nM. nih.gov A derivative with a p-pyrrolidin-1-yl substitution was particularly effective against the MCF-7 breast cancer cell line (IC50 = 32 nM) and the LOX-IMVI melanoma cell line (IC50 = 1.12 µM). nih.gov
Furthermore, research on 5-hydroxyindole-3-carboxylic acid and its ester derivatives revealed cytotoxic effects against the MCF-7 breast cancer cell line, with some ester derivatives showing IC50 values below 10 µM. researchgate.netbrieflands.com A derivative with a 4-methoxy group was identified as the most potent, with an IC50 of 4.7 µM. researchgate.netbrieflands.com
The following table summarizes the antiproliferative activity of selected indole derivatives:
| Cell Line | Compound Type | Key Substituent | Activity (IC50/GI50) |
| SW620, PC-3, NCI-H23 | N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazide | 4-Cl, 4-NO2 | 0.011–0.001 µM tandfonline.com |
| MCF-7 | 5-chloro-indole-2-carboxylate derivative | p-pyrrolidin-1-yl | 32 nM nih.gov |
| LOX-IMVI | 5-chloro-indole-2-carboxylate derivative | p-pyrrolidin-1-yl | 1.12 µM nih.gov |
| MCF-7 | 5-hydroxyindole-3-carboxylic acid ester derivative | 4-methoxy | 4.7 µM researchgate.netbrieflands.com |
These findings highlight the potential of chlorinated indole-3-carboxylate analogues as a promising class of compounds for the development of new anticancer agents. nih.gov
Antimicrobial and Antiviral Efficacy
The antimicrobial and antiviral properties of indole derivatives, including those related to this compound, have been a subject of significant investigation.
Antimicrobial Activity:
Halogenated indoles have demonstrated notable antibacterial activity. For instance, 7-chloroindole has been shown to inhibit biofilm formation in Vibrio parahaemolyticus and other pathogens. Studies have also indicated that chlorinated indoles can cause damage to bacterial cell membranes. In the context of antibiotic resistance, halogenated indoles have been found to enhance the susceptibility of Pseudomonas aeruginosa to aminoglycoside antibiotics. asm.org Specifically, compounds like 4F-indole, 4Cl-indole, and 7F-indole were effective in this regard. asm.org Furthermore, some halogenated compounds have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacterial strains. researchgate.net
Antiviral Activity:
Indole-3-carboxylate derivatives have been explored for their antiviral potential. One study synthesized a series of these derivatives and tested them against the Chikungunya virus, with one compound showing significantly higher potency than the reference drug arbidol. jetir.org Other research has focused on the antiviral activity of indole derivatives against SARS-CoV-2. A dihydrochloride (B599025) of a 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole completely inhibited the replication of the virus in vitro at a concentration of 52.0 μM. nih.govactanaturae.runih.gov Additionally, 5-hydroxy-1H-indole-3-carboxylates have been identified as having anti-Hepatitis B Virus (HBV) activity. nih.gov
The broad-spectrum antimicrobial and antiviral activities of indole derivatives underscore their potential as scaffolds for the development of new therapeutic agents to combat infectious diseases. chula.ac.th
In Vivo Studies in Animal Models (Non-Human)
While in vitro studies provide valuable initial data, in vivo animal models are crucial for evaluating the pharmacological effects of compounds in a whole-organism setting. For indole-3-carboxylic acid derivatives, some in vivo studies have been conducted, primarily in non-human models.
One study investigated novel indole-3-carboxylic acid derivatives as angiotensin II receptor 1 antagonists for their antihypertensive effects. nih.gov In spontaneously hypertensive rats, oral administration of these compounds led to a significant decrease in blood pressure. nih.gov One particular compound demonstrated a maximum blood pressure reduction of 48 mm Hg at a dose of 10 mg/kg, with the effect lasting for 24 hours, which was superior to the reference drug losartan. nih.gov
Another area of in vivo research has been the anti-influenza activity of certain 5-hydroxy-1H-indole-3-carboxylate derivatives. In a mouse model of influenza pneumonia, specific compounds, when administered at 25 mg/kg/day, showed high efficacy, surpassing that of the antiviral drug Arbidol. researchgate.net
Additionally, halogenated indole analogues have been studied in a gnotobiotic brine shrimp model to assess their ability to decrease the virulence of Vibrio campbellii, a pathogen in aquaculture. vliz.benih.gov Several halogenated indoles, including 7-bromoindole, significantly improved the survival of brine shrimp larvae challenged with the pathogen, even at low concentrations. vliz.benih.gov
These studies, while not directly on this compound, demonstrate the in vivo potential of structurally related indole-3-carboxylate derivatives in models of hypertension, viral infection, and bacterial virulence. Further in vivo investigations are warranted to fully characterize the pharmacological profile of this compound itself.
Preclinical Efficacy in Disease Models
The preclinical efficacy of chloroindole-based compounds has been demonstrated in various disease models, most notably in oncology and thrombosis. Although studies focusing explicitly on this compound are not prominent, research on its structural isomers and derivatives highlights the therapeutic potential of the chloroindole scaffold.
Derivatives of 5-chloro-indole-2-carboxylate have shown significant antiproliferative activity against a range of human cancer cell lines. nih.gov For instance, certain compounds demonstrated potent growth inhibition against pancreatic (Panc-1), breast (MCF-7), lung (A-549), and melanoma (LOX-IMVI) cancer cell lines, with GI₅₀ values in the nanomolar range. nih.gov Compound 3e (Ethyl 5-chloro-3-((3-(piperidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylate) was identified as a particularly potent derivative, with a GI₅₀ of 29 nM, outperforming the reference drug erlotinib (B232) in several assays. nih.gov Similarly, a series of 5-Chloro-3-methyl-1H-indole-2-carboxamides also revealed compounds with promising antiproliferative action against four different cancer cell lines, with GI₅₀ values as low as 31 nM. nih.gov
The table below summarizes the antiproliferative activity of selected chloroindole derivatives against various cancer cell lines.
| Compound | Modifications | Cancer Cell Line | Activity (GI₅₀, nM) | Reference |
|---|---|---|---|---|
| 3e (Ethyl 5-chloro-3-((3-(piperidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylate) | 5-Chloroindole-2-carboxylate core | Mean of 4 cell lines (Panc-1, MCF-7, A-549, LOX-IMVI) | 29 | nih.gov |
| 3b (Ethyl 5-chloro-3-(((4-(pyrrolidin-1-yl)phenethyl)amino)methyl)-1H-indole-2-carboxylate) | 5-Chloroindole-2-carboxylate core | Mean of 4 cell lines (Panc-1, MCF-7, A-549, LOX-IMVI) | 31 | nih.gov |
| 3a (Ethyl 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylate) | 5-Chloroindole-2-carboxylate core | Mean of 4 cell lines (Panc-1, MCF-7, A-549, LOX-IMVI) | 35 | nih.gov |
| Vg (5-Chloro-N-(2-(3-methoxyacryloyl)-2-phenyl-1H-indol-3-yl)-3-methyl-1H-indole-2-carboxamide) | 5-Chloro-3-methyl-indole-2-carboxamide core | Mean of 4 cell lines | 31 | nih.gov |
In the context of thrombosis, derivatives featuring a 3-chloroindole moiety have been developed as potent inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. acs.org The efficacy of these compounds is typically measured by their ability to prolong clotting times in plasma-based assays, such as the prothrombin time (PT) assay. For example, compound 15 , a 3-chloroindole derivative, was about 5-fold more potent in an anticoagulation assay (EC₂ₓₚₜ = 2.4 µM) than its 3-methylindole (B30407) counterpart 3 (EC₂ₓₚₜ = 13 µM). acs.org
Pharmacokinetic and Pharmacodynamic Investigations in Animal Systems
Specific in vivo pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound are not available in the reviewed literature. However, in silico and in vitro studies on related chloroindole derivatives provide predictive insights into their potential ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
For a series of 5-chloro-indole-2-carboxylate derivatives, in silico ADME predictions suggested good oral activity, high intestinal absorbance (88.9–90.5%), and the ability to cross the blood-brain barrier. mdpi.com Lipinski's "rule of five" was met by these compounds, indicating favorable drug-like properties. mdpi.com
Experimental data for a series of Factor Xa inhibitors based on the 3-chloroindole scaffold revealed important structure-property relationships. acs.org For example, the 3-chloroindole compounds generally exhibited higher plasma protein binding compared to their 3-methylindole analogues, suggesting greater hydrophobicity. acs.org Compound 15 (a 3-chloroindole derivative) showed 88% protein binding in human plasma, slightly lower than a related compound 2 (92%) but higher than its 3-methylindole analogue 3 (77%). acs.org This modulation of physicochemical properties is a key aspect of lead optimization.
The table below presents key pharmacokinetic parameters for representative chloroindole-based Factor Xa inhibitors.
| Compound | Core Structure | Human Plasma Protein Binding (%) | clogP | EC₂ₓₚₜ/IC₅₀ Ratio | Reference |
|---|---|---|---|---|---|
| 15 | 3-Chloroindole | 88 | 2.93 | 258 | acs.org |
| 3 | 3-Methylindole | 77 | 2.42 | 114 | acs.org |
| 2 | 2-Methylbenzofuran | 92 | 2.99 | 633 | acs.org |
Investigation of Molecular Targets and Mechanisms of Action
The chloroindole scaffold has been identified as a versatile pharmacophore capable of interacting with several important biological targets. The primary targets identified for derivatives of this compound are serine proteases, specifically Factor Xa, and protein kinases involved in cancer signaling, such as the Epidermal Growth Factor Receptor (EGFR). nih.govacs.org
Indole derivatives in general have been investigated as inhibitors of various enzymes, including those involved in cancer cell proliferation and microbial growth. rsc.orgnih.gov For example, some derivatives have shown potential as inhibitors of carbonic anhydrase and enzymes in the HIV life cycle. nih.govresearchgate.net
Ligand-Target Interactions
Detailed structural biology studies have elucidated the specific interactions between chloroindole derivatives and their protein targets. A key example is the X-ray crystal structure of compound 18 , a derivative containing a 3-chloroindole-7-yl moiety, bound to the active site of Factor Xa. acs.org
The crystal structure, resolved at 2.3 Å, revealed critical ligand-target interactions:
Hydrogen Bonding: The NH group of the indole ring forms a crucial hydrogen bond with the backbone carbonyl of Gly218 in the S1 binding pocket of Factor Xa (bond length: 2.8 Å). acs.org
Hydrophobic and van der Waals Interactions: The 3-chloro substituent on the indole ring is positioned to interact with the side chain of Tyr228. acs.org Quantum chemical calculations suggest that the preference for a 3-chloroindole over a 3-methylindole is due to enhanced interactions with the Gly218 backbone and the more hydrophobic nature of the chloro-substituted compound, which favors desolvation upon binding. acs.org
In the context of anticancer activity, molecular docking studies of 5-chloro-indole-2-carboxylate derivatives within the EGFR active site have been performed. mdpi.comresearchgate.net These models predict that the indole-2-carboxylate (B1230498) moiety can form hydrogen bond and ionic interactions with key residues like Lys483, while other parts of the molecule interact with residues such as Cys532 and Thr529. researchgate.net
Cellular Signaling Pathway Modulation
The engagement of molecular targets by chloroindole derivatives leads to the modulation of key cellular signaling pathways. Kinase activation is a fundamental process in many pathways linked to cancer cell survival and drug resistance. nih.gov
Derivatives of 5-chloro-indole-2-carboxylate have been developed as potent inhibitors of the mutant EGFR/BRAF signaling pathways, which are over-activated in various cancers. nih.govresearchgate.net By inhibiting kinases like EGFR, these compounds can block downstream signaling cascades that promote cell proliferation, survival, and invasion. The demonstrated efficacy of these compounds against cancer cell lines is a direct consequence of this pathway modulation. nih.gov
Design and Synthesis of Biologically Active Derivatives
The synthesis of biologically active indole derivatives is a well-established field in medicinal chemistry. The indole nucleus is considered a "privileged structure" due to its ability to bind to numerous biological receptors. rsc.orgresearchgate.net Synthetic strategies often begin with a pre-formed indole or involve its construction through classic methods like the Fischer, Leimgruber-Batcho, or Cadogan-Sundberg cyclizations. rsc.orgnih.gov
For chloroindole derivatives, synthesis can involve using a chlorinated starting material, such as 2-chloro-6-nitrotoluene (B1664060) to synthesize 4-chloroindole-3-acetic acid, or by direct chlorination of an indole intermediate using reagents like N-chlorosuccinimide (NCS). researchgate.netacs.org Subsequent modifications, such as esterification, amidation, or palladium-catalyzed cross-coupling reactions, are used to build molecular diversity and optimize biological activity. acs.orgacs.org For example, the synthesis of complex Factor Xa inhibitors involved preparing a 7-amino-3-chloroindole intermediate, which was then coupled with other fragments to yield the final active compounds. acs.org
Lead Compound Identification and Optimization
Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. The development of 3-chloroindole-based Factor Xa inhibitors serves as an excellent case study.
In this series, an indole-based P1 moiety was incorporated into an existing Factor Xa inhibitor scaffold. acs.org Structure-activity relationship (SAR) studies revealed that substituting the indole ring at the 3-position with a chlorine atom consistently resulted in more potent inhibitors compared to those with a methyl group. This potency increase ranged from 7- to 50-fold. acs.org
The table below illustrates the SAR for this series, highlighting the significant improvement in potency with the chloro-substitution.
| Compound Pair | 3-Methylindole Analogue (IC₅₀, nM) | 3-Chloroindole Analogue (IC₅₀, nM) | Fold Improvement | Reference |
|---|---|---|---|---|
| 3 vs 15 | 114 | 9.3 | ~12x | acs.org |
| 19 vs 20 | 120 | 2.4 | 50x | acs.org |
| 25 vs 26 | 320 | 46 | ~7x | acs.org |
This optimization effort, guided by SAR and structural insights, led to the identification of compound 20 as the most potent Factor Xa inhibitor in the series (IC₅₀ = 2.4 nM). acs.org The superior performance of the 3-chloroindole derivatives was attributed to a combination of enhanced hydrophobic interactions and more favorable contacts with the protein backbone in the active site. acs.org
Scaffold Modification for Enhanced Potency or Selectivity
The chloroindole carboxylate scaffold serves as a versatile template in medicinal chemistry, amenable to various modifications aimed at enhancing biological potency and target selectivity. Researchers have systematically altered different positions of the indole ring and its substituents to probe structure-activity relationships (SAR) and optimize interactions with specific biological targets, including enzymes and receptors.
Factor Xa Inhibitors
A significant enhancement in potency against Factor Xa (FXa), a critical enzyme in the coagulation cascade, was observed by modifying the substituent at the 3-position of the indole ring. acs.org Comparative studies revealed that replacing a methyl group with a chlorine atom at this position leads to a dramatic increase in inhibitory activity. For instance, the 3-chloroindole compound 15 demonstrated an IC50 of 9.3 nM, a more than 10-fold improvement over its 3-methyl analogue 3 . acs.org This trend was consistent across different series of compounds. acs.org
An in-depth energetic analysis suggested two primary reasons for this enhanced binding energy of 3-chloroindole-containing compounds: the more hydrophobic nature of the chloro-substituted compounds and an increased interaction of the 3-chloroindole moiety with the Gly218 backbone of the enzyme. acs.org Further modifications to the linker between the indole and a caprolactam amine also played a crucial role, with ketene (B1206846) aminal linkers generally yielding more potent compounds than their cyanoguanidine analogues. acs.org Compound 20 , featuring a 3-chloroindole, a ketene aminal linker, and a CONMe₂ group, emerged as the most potent FXa inhibitor in its series with an IC50 of 2.4 nM. acs.org
| Compound | 3-Position Substituent | Linker Type | IC50 (nM) | EC2xPT (µM) |
| 3 | Methyl | Ketene Aminal | >100 | 4.0 |
| 15 | Chloro | Ketene Aminal | 9.3 | 2.4 |
| 19 | Methyl | Ketene Aminal (CONMe₂) | 170 | 2.8 |
| 20 | Chloro | Ketene Aminal (CONMe₂) | 2.4 | 1.2 |
| 25 | Methyl | Cyanoguanidine | 340 | 6.4 |
| 26 | Chloro | Cyanoguanidine | 46 | 3.5 |
Data sourced from a study on Factor Xa inhibitors. acs.org The table illustrates the superior potency of 3-chloroindole derivatives compared to their 3-methyl counterparts.
Cannabinoid Receptor Modulators
The position of the chlorine atom on the indole core is critical for affinity to the human cannabinoid 1 (hCB1) receptor. In a study of chloroindole analogues of the synthetic cannabinoid MDMB-CHMICA, modifications were made by moving the chlorine to positions 2, 4, 5, 6, and 7 of the indole ring. mdpi.com The results showed that chlorination at the 4- and 5-positions significantly reduced binding affinity compared to the parent compound. mdpi.com Conversely, derivatives with chlorine at the 2-, 6-, and 7-positions largely retained the high binding affinity of the non-chlorinated parent compound. mdpi.com
Further research into 5-chloro-indole-2-carboxamides as allosteric modulators of the CB1 receptor highlighted the importance of the C3 substituent. nih.gov Starting with an ethyl 5-chloroindole-2-carboxylate scaffold, various alkyl groups were introduced at the C3-position. nih.gov This exploration identified that the nature of the C3 substituent significantly impacts the ligand's allosteric effects. nih.gov A robust allosteric modulator, 11j , which features a pentyl group at the C3 position, was identified, showing a notable binding cooperativity factor. nih.gov
| Compound | Chlorine Position | hCB1 Binding Affinity (Ki, nM) |
| MDMB-CHMICA (Parent) | None | 0.14 |
| 2 | 2-Chloro | 0.28 |
| MDMB-4Cl-CHMICA | 4-Chloro | 1.8 |
| 4 | 5-Chloro | 1.2 |
| MDMB-6Cl-CHMICA | 6-Chloro | 0.21 |
| MDMB-7Cl-CHMICA | 7-Chloro | 0.24 |
Data sourced from a study on synthetic cannabinoid analogues. mdpi.com The table shows the effect of chlorine position on binding affinity to the hCB1 receptor.
Anticancer Agents (Kinase Inhibitors)
The 5-chloro-indole-2-carboxylate scaffold has been successfully modified to produce potent dual inhibitors of mutant Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways, which are implicated in several cancers. mdpi.com A series of derivatives were synthesized where various substituted phenethylamino-methyl groups were attached at the 3-position. mdpi.com The antiproliferative activity of these compounds was evaluated against several cancer cell lines. Derivatives 3a-e showed significant antiproliferative effects, with GI50 values ranging from 29 nM to 42 nM. mdpi.com
The m-piperidinyl derivative 3e was the most potent, with a GI50 of 29 nM and an IC50 of 68 nM against EGFR, making it 1.2-fold more potent than the reference drug erlotinib. mdpi.com Notably, compounds 3b and 3e exhibited an 8-fold selectivity for the mutant EGFRT790M protein over the wild-type. mdpi.com These findings underscore the importance of the substituent attached at the C3 position for achieving high potency and selectivity. mdpi.com
| Compound | R Group (at C3) | Antiproliferative GI50 (nM) | EGFR IC50 (nM) | BRAFV600E IC50 (nM) |
| 3a | p-morpholin-4-yl | 35 | 85 | 45 |
| 3b | p-pyrrolidin-1-yl | 31 | 74 | 39 |
| 3c | m-pyrrolidin-1-yl | 42 | 89 | 52 |
| 3d | p-(2-methylpyrrolidin-1-yl) | 38 | 82 | 48 |
| 3e | m-piperidin-1-yl | 29 | 68 | 32 |
| Erlotinib (Reference) | N/A | 33 | 80 | 180 |
| Vemurafenib (Reference) | N/A | Not Reported | Not Reported | 25 |
Data sourced from a study on EGFR/BRAF inhibitors. mdpi.com The table highlights how different amine substituents on the C3-methyl group of a 5-chloro-indole-2-carboxylate scaffold affect antiproliferative and enzyme inhibitory activity.
Other Research Applications of Methyl 7 Chloroindole 3 Carboxylate
Applications in Organic Synthesis as a Building Block
In organic synthesis, "building blocks" are fundamental chemical structures used to construct more complex molecules. cymitquimica.com Methyl 7-chloroindole-3-carboxylate and related haloindoles are recognized as important building blocks, particularly for the synthesis of intricate, nitrogen-containing natural products and novel heterocyclic systems. cymitquimica.comatamanchemicals.comgoogle.com The presence of the halogen atom provides a reactive handle for various cross-coupling reactions, while the indole (B1671886) core itself can participate in numerous chemical transformations.
The utility of this compound as a precursor lies in its capacity to be elaborated into more complex molecular architectures. The indole ring is a common structural element in a multitude of natural and synthetic products, including pharmaceuticals and biologically active compounds. rsc.orgbeilstein-journals.org Halogenated indoles, such as the 7-chloro derivative, are particularly valuable as they allow for regioselective functionalization. researchgate.net
Research has demonstrated the synthesis of various substituted indole derivatives starting from chloroindole precursors. mdpi.com For instance, the chlorine atom can be targeted in palladium-catalyzed reactions to introduce new carbon-carbon or carbon-heteroatom bonds, a common strategy for building molecular complexity. acs.orgnih.gov This approach has been used to prepare a wide array of functionalized indoles for screening in drug discovery and other research programs. acs.org The synthesis of 4-quinolone-3-carboxylates, an important pharmacophore, has been achieved starting from 3-chloroindoles, showcasing the role of these compounds as key synthetic intermediates. beilstein-journals.org
Table 1: Examples of Complex Molecules Synthesized from Chloroindole Precursors
| Precursor Type | Reaction Type | Product Class | Significance | Reference(s) |
|---|---|---|---|---|
| 3-Chloroindoles | Cyclopropanation-Ring Expansion | 4-Quinolone-3-carboxylates | Synthesis of medicinally relevant scaffolds like the antibiotic norfloxacin. | beilstein-journals.org |
| 3-Chloroindoles | Inverse Electron-Demand Diels-Alder | Carbazoles | Access to biologically active carbazole (B46965) alkaloids and related structures. | researchgate.net |
| 2-(2-haloaryl)indoles | Palladium-Catalyzed Cyclocarbonylation | 6H-isoindolo[2,1-a]indol-6-ones | Construction of complex, fused polycyclic heterocyclic systems. | beilstein-journals.org |
Cascade reactions, also known as tandem or domino reactions, are processes where multiple bonds are formed in a single synthetic operation without isolating intermediates. These reactions are highly efficient and are a hallmark of modern organic synthesis. 3-Chloroindoles have proven to be effective reagents in such transformations.
A notable example is the inverse electron-demand Diels-Alder (IEDDA) reaction between 3-chloroindoles and methyl coumalate, which proceeds at high temperatures to form carbazoles. researchgate.net This process involves a cycloaddition followed by the sequential elimination of hydrogen chloride and carbon dioxide in a one-pot procedure. researchgate.net Another significant cascade reaction involves the Rh(II)-catalyzed reaction of 3-chloroindoles with α-halodiazoacetates. beilstein-journals.org This transformation proceeds via a cyclopropanation of the indole C2-C3 double bond, followed by a ring-expansion to furnish ethyl 4-chloroquinoline-3-carboxylates, which are valuable precursors for quinolone-based antibiotics. beilstein-journals.org These examples underscore the utility of the chloroindole scaffold in rapidly assembling complex heterocyclic frameworks.
Potential in Material Science Research
The indole nucleus is an electron-rich aromatic system, a characteristic that has drawn interest from the materials science community. ontosight.aichemrxiv.org Indole derivatives are being explored for their potential in developing new organic materials with tailored electronic and optical properties. beilstein-journals.org
Organic compounds with extended π-conjugated systems are central to the field of optoelectronics, finding use in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net Indole derivatives are attractive candidates for these applications due to their inherent photophysical properties and the ability to tune these properties through chemical modification. ontosight.ainih.gov
The electronic characteristics, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be precisely modulated by introducing electron-donating or electron-withdrawing substituents onto the indole ring. chemrxiv.orgnih.govias.ac.in The chlorine atom at the 7-position of this compound, being an electron-withdrawing group, can significantly influence the electronic structure of the molecule. This tuning of the HOMO-LUMO gap affects the absorption and emission spectra of the material, which is a critical factor for optoelectronic applications. chemrxiv.org While specific studies on this compound are not extensively detailed in the literature, research on related indole derivatives shows they can exhibit intramolecular charge transfer (ICT), a property that is highly advantageous for optoelectronics. nih.govias.ac.in The combination of the electron-donating indole core and strategically placed acceptor groups can lead to materials with significant potential for use in light-emitting devices and as photosensitizers. researchgate.netnih.gov
The development of functional polymers is a cornerstone of modern materials science. The indole ring has been incorporated into polymer backbones to create materials with unique properties. The reactivity of the indole nucleus allows it to be used in various polymerization reactions.
For example, cycloaddition-retro-electrocyclization (CA-RE) transformations involving indole-containing compounds have been successfully applied to the synthesis of polymers. nih.gov The ability to functionalize the indole ring, as seen with this compound, provides a route to creating monomers that can be polymerized to yield materials with specific characteristics. The chloro-substituent, for instance, could potentially serve as a site for post-polymerization modification or as a reactive group in certain types of polymerization, such as cross-coupling polymerization. The incorporation of such polar, functionalized heterocyclic units into a polymer chain can influence properties like solubility, thermal stability, and charge-transport capabilities, making them potentially useful for a range of material applications.
Role in Agrochemical Research
The indole scaffold is a well-established pharmacophore not only in medicine but also in agriculture. beilstein-journals.org Indole derivatives are known to play crucial roles in plant biology and have been developed as herbicides, insecticides, and plant growth regulators. beilstein-journals.orgresearchgate.net
The most famous agrochemical indole is indole-3-acetic acid (IAA), a natural plant hormone (auxin) that regulates numerous aspects of plant growth and development. port.ac.uk Research into new agrochemicals often involves the synthesis of analogues of natural products to find compounds with enhanced activity, stability, or selectivity.
Table 2: Chemical Compounds Mentioned
| Compound Name | Other Names / Synonyms |
|---|---|
| This compound | |
| Norfloxacin | |
| Indole-3-acetic acid | IAA, Auxin |
| Methyl coumalate | |
| Ethyl 4-chloroquinoline-3-carboxylate | |
| 6H-isoindolo[2,1-a]indol-6-one | |
| 3-Methyl-7-aminoindole |
Future Research Directions and Perspectives
Development of Novel Synthetic Routes
While established methods for the synthesis of indole (B1671886) derivatives exist, the development of more efficient, scalable, and environmentally benign routes to methyl 7-chloroindole-3-carboxylate is a key area for future research. A practical synthesis for a related compound, methyl 7-chloroindole-4-carboxylate, has been reported that allows for the preparation of multigram quantities without chromatographic purification, highlighting a direction for future synthetic design. acs.orgnih.govacs.org The pursuit of novel synthetic strategies could focus on:
Transition-Metal-Catalyzed Cross-Coupling Reactions: Expanding the use of modern cross-coupling reactions to construct the indole core or introduce the chloro and carboxylate functionalities with high regioselectivity. Recent advancements have overcome the traditional reliance on aromatic bromides or iodides, now enabling the use of more readily available chlorides. acs.org
C-H Activation/Functionalization: Direct functionalization of the indole nucleus through C-H activation represents a highly atom-economical approach. Developing methods to selectively introduce the chloro and carboxylate groups at the 7- and 3-positions, respectively, would significantly streamline the synthesis.
Flow Chemistry and Microfluidics: Implementing continuous flow technologies could offer advantages in terms of safety, scalability, and reaction control for the synthesis of this compound and its derivatives.
Biocatalytic Approaches: Engineering enzymes to catalyze the synthesis of halogenated indoles offers a green and highly selective alternative to traditional chemical methods. researchgate.net
A summary of potential synthetic strategies is presented in Table 1.
Table 1: Future Synthetic Strategies for this compound
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Transition-Metal Catalysis | High efficiency, broad substrate scope | Development of novel catalysts for regioselective functionalization. |
| C-H Activation | Atom economy, reduced waste | Design of directing groups and catalysts for selective C-H functionalization. |
| Flow Chemistry | Improved safety, scalability, and control | Optimization of reaction conditions in continuous flow reactors. |
| Biocatalysis | High selectivity, green chemistry | Enzyme discovery and engineering for targeted synthesis. |
Exploration of Undiscovered Chemical Transformations
The reactivity of the this compound scaffold is ripe for further exploration. The interplay between the electron-donating indole nitrogen and the electron-withdrawing chloro and methyl carboxylate groups presents unique opportunities for novel chemical transformations. Future research could investigate:
Late-Stage Functionalization: Developing methods for the selective modification of the synthesized this compound core. This could involve, for example, Pd-catalyzed arylation at other positions on the indole ring. acs.org
Cycloaddition Reactions: Investigating the participation of the indole core in various cycloaddition reactions to construct more complex polycyclic systems.
Reactions at the N-H Position: Exploring a wider range of N-alkylation and N-arylation reactions to introduce diverse substituents that can modulate the compound's properties. The use of milder bases like cesium bicarbonate has been shown to avoid deprotonation of the indole NH during certain Pd-mediated reactions. acs.org
Transformations of the Carboxylate Group: Converting the methyl ester to other functional groups such as amides, aldehydes, or alcohols to access a broader range of derivatives with potentially different biological activities. researchgate.netekb.eg
Advanced Computational Modeling for Predictive Research
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental research. For this compound, advanced computational modeling can be applied to:
Density Functional Theory (DFT) Studies: DFT calculations can be used to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. metu.edu.trniscpr.res.inscispace.comtandfonline.comacs.org Such studies can predict the most likely sites for electrophilic or nucleophilic attack and rationalize the outcomes of chemical reactions. For instance, DFT can elucidate how electron-withdrawing groups affect the HOMO-LUMO energy levels. metu.edu.tr
Molecular Docking Simulations: In the context of drug discovery, molecular docking can be used to predict the binding affinity and mode of interaction of this compound derivatives with various biological targets. dtu.dk This can help in prioritizing compounds for synthesis and biological evaluation. Docking simulations have been employed to study the interaction of similar indole derivatives with protein targets. dtu.dknih.govchemcomp.com
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies can establish a mathematical relationship between the chemical structure of indole derivatives and their biological activity. tandfonline.comresearchgate.net This can be used to design new derivatives with enhanced potency.
Reaction Mechanism Elucidation: Computational modeling can be used to investigate the detailed mechanisms of synthetic reactions, helping to optimize reaction conditions and develop new catalytic systems. acs.org
Table 2: Applications of Computational Modeling in this compound Research
| Computational Method | Application | Potential Insights |
| Density Functional Theory (DFT) | Electronic structure and reactivity analysis | Prediction of reaction sites, understanding substituent effects. |
| Molecular Docking | Binding to biological targets | Identification of potential protein targets and binding modes. |
| QSAR | Predicting biological activity | Design of more potent analogs. |
| Reaction Mechanism Studies | Optimizing synthetic routes | Elucidation of transition states and reaction pathways. |
Discovery of New Biological Activities and Targets (Preclinical)
The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. creative-proteomics.comatamanchemicals.comresearchgate.net Halogenated indoles, in particular, have shown a range of biological activities. researchgate.netresearchgate.net Future preclinical research on this compound and its derivatives should focus on a systematic evaluation of their potential therapeutic applications.
Anticancer Activity: Indole derivatives are known to exhibit antiproliferative effects. nih.gov New 5-chloro-indole-2-carboxylate derivatives have shown potent inhibitory activity against mutant EGFR/BRAF pathways. mdpi.com Research could explore the cytotoxicity of this compound against a panel of cancer cell lines and investigate its mechanism of action, for example, as a tubulin inhibitor. nih.gov
Antimicrobial and Antiviral Effects: Halogenated indoles have demonstrated significant antimicrobial and antibiofilm properties. researchgate.netresearchgate.net For instance, 7-chloroindole (B1661978) has been shown to inhibit biofilm formation. researchgate.net The antiviral potential of indole-3-carboxylate (B1236618) derivatives has also been reported. jetir.org Systematic screening against a range of bacterial, fungal, and viral pathogens could uncover new therapeutic leads.
Anti-inflammatory Properties: The indole scaffold is a component of several anti-inflammatory drugs. jetir.orgnrfhh.com Investigating the ability of this compound to modulate inflammatory pathways is a promising avenue for research.
Neurological Activity: The indole structure is central to neuropharmacology. Derivatives could be evaluated for their activity on targets within the central nervous system.
Enzyme Inhibition: Indole-3-carboxamides have been identified as potent enzyme inhibitors. nih.gov The 3-chloroindole moiety, in particular, has been shown to be a critical pharmacophore for inhibiting enzymes like Factor Xa. acs.org
Innovation in Materials Science and Industrial Applications
Beyond pharmaceuticals, the unique photophysical and electronic properties of indole derivatives suggest their potential use in materials science. researchgate.net Future research in this area could explore:
Organic Electronics: Donor-acceptor type indole derivatives are being investigated as potential candidates for dye-sensitized solar cells. metu.edu.trscispace.com The electronic properties of this compound could be tuned by further functionalization to make it suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).
Dyes and Pigments: The indole core is found in various dyes. researchgate.net The chromophoric properties of this compound and its derivatives could be explored for the development of new colorants.
Agrochemicals: Indole-3-acetic acid and its derivatives are plant growth regulators. creative-proteomics.comatamanchemicals.com The biological activity of 4-chloroindole-3-acetic acid and its esters on plant growth has been studied, suggesting that this compound could be investigated for potential applications in agriculture. researchgate.net
Industrial Precursors: Indole and its derivatives are important intermediates in the chemical industry, used in the production of fragrances, flavors, and other specialty chemicals. researchgate.netcreative-proteomics.comatamanchemicals.comresearchgate.net Efficient synthetic routes to this compound could position it as a valuable building block for more complex molecules.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 7-Chloroindole-3-carboxylate, and how can purity be ensured?
- Methodology :
- Synthesis : Begin with indole-3-carboxylic acid derivatives. Introduce the 7-chloro substituent via electrophilic substitution (e.g., using Cl₂ or SOCl₂ in anhydrous conditions). Esterification of the carboxylic acid group can be achieved with methanol under acidic catalysis (H₂SO₄ or HCl gas). Optimize reaction time and temperature (e.g., reflux in dry THF) to minimize side products .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) or TLC (visualization under UV at 254 nm). Recrystallization from ethanol/water mixtures can further enhance purity .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodology :
- Spectroscopy :
- NMR : Acquire ¹H and ¹³C NMR in deuterated DMSO or CDCl₃. The indole proton (H-3) typically appears downfield (δ ~7.5–8.0 ppm), while the ester methyl group resonates at δ ~3.8–4.0 ppm. Compare with literature data for indole derivatives to confirm substitution patterns .
- IR : Identify ester carbonyl stretches (~1700–1750 cm⁻¹) and N-H indole stretches (~3400 cm⁻¹) .
- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in ethyl acetate). Use SHELXL for refinement and ORTEP-3 for visualization. Analyze bond lengths and angles to confirm the planar indole ring and ester geometry .
Q. What protocols are recommended for handling and storing this compound to maintain stability?
- Methodology :
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the ester group. Desiccate using silica gel or molecular sieves to avoid moisture .
- Stability Testing : Monitor degradation via periodic HPLC analysis. Accelerated stability studies (40°C/75% relative humidity for 4 weeks) can predict long-term behavior .
Advanced Research Questions
Q. How can computational modeling resolve contradictory data in the conformational analysis of this compound?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA software to optimize geometry at the B3LYP/6-31G(d) level. Compare calculated NMR chemical shifts (GIAO method) with experimental data to validate structures .
- Ring Puckering Analysis : Apply Cremer-Pople parameters to quantify deviations from planarity in the indole ring. Use WinGX to overlay experimental (X-ray) and computed structures, identifying torsional mismatches .
Q. What strategies are effective for elucidating the reaction mechanisms of Chloro-substitution in indole derivatives?
- Methodology :
- Kinetic Studies : Monitor reaction progress via in-situ IR or UV-Vis spectroscopy. Determine rate constants under varying temperatures (Arrhenius plot) to infer activation energy.
- Isotopic Labeling : Introduce ³⁶Cl or deuterated reagents to track substituent incorporation. Analyze mass spectrometry (HRMS) or ²H NMR to confirm pathways .
Q. How can researchers address discrepancies between crystallographic and spectroscopic data?
- Methodology :
- Multi-Technique Validation : Cross-reference X-ray bond lengths with DFT-calculated values. For NMR, perform NOESY experiments to confirm spatial arrangements (e.g., ester group orientation) that may differ in solution vs. solid state .
- Statistical Refinement : Use SHELXL’s R-factor and residual density maps to assess crystallographic model accuracy. For outliers, re-examine data collection (e.g., crystal twinning or disorder) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
